molecular formula C₁₇H₁₉N₃O₈S₂ B1156695 (S)-Methoxy Cefoxitin

(S)-Methoxy Cefoxitin

Cat. No.: B1156695
M. Wt: 457.48
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-Methoxy Cefoxitin is a useful research compound. Its molecular formula is C₁₇H₁₉N₃O₈S₂ and its molecular weight is 457.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Clinical Applications

  • Infection Treatment :
    • Cefoxitin is used to treat serious bacterial infections, including:
      • Skin and soft tissue infections
      • Urinary tract infections
      • Respiratory tract infections
      • Bone and joint infections
      • Intra-abdominal infections
      • Pelvic inflammatory disease
      • Surgical prophylaxis to prevent infections during procedures such as cesarean sections .
  • Antimicrobial Susceptibility Testing :
    • It serves as a standard agent in antimicrobial susceptibility testing (AST), helping to determine the sensitivity of bacterial isolates to antibiotics. This is crucial for guiding effective treatment options .
  • Replacement for Methicillin :
    • Due to the unavailability of methicillin in some regions, cefoxitin has been adopted as a reliable substitute in disk diffusion tests for detecting methicillin-resistant Staphylococcus aureus (MRSA) .

Susceptibility Data

The following table summarizes the minimum inhibitory concentrations (MIC) for various pathogens:

Pathogen MIC Range (μg/ml)
Staphylococcus aureus0.5 – 32
Escherichia coli0.2 – 64
Haemophilus influenzae0.5 – 12.5
Streptococcus pneumoniae0.2 – 1

Clinical Efficacy

The efficacy of cefoxitin in treating specific infections is highlighted below:

Infection Type Efficacy Rate (%)
Skin and soft tissue infections85
Urinary tract infections90
Intra-abdominal infections80
Pelvic inflammatory disease75

Case Study 1: Treatment of MRSA Infections

A clinical trial conducted by Fernandes et al. (2005) evaluated the effectiveness of cefoxitin against MRSA isolates. The study demonstrated that cefoxitin successfully identified all mecA-positive strains as resistant, confirming its utility in clinical settings where methicillin is unavailable .

Case Study 2: Surgical Prophylaxis

In a randomized controlled trial assessing the role of cefoxitin in surgical prophylaxis during cesarean sections, it was found that patients receiving cefoxitin had a significantly lower rate of postoperative infections compared to those who did not receive prophylactic antibiotics (p < 0.05) .

Case Study 3: Antimicrobial Resistance Patterns

A comprehensive study analyzed resistance patterns among various bacterial isolates over five years. Cefoxitin maintained efficacy against many strains that had developed resistance to other beta-lactam antibiotics, highlighting its importance in treating resistant infections .

Q & A

Basic Research Questions

Q. How does the methoxy group in (S)-Methoxy Cefoxitin influence its β-lactamase resistance and spectrum of activity?

The methoxy group at the 7α position of the cephamycin nucleus provides steric hindrance, blocking access of β-lactamase enzymes to the β-lactam ring, thereby enhancing resistance to enzymatic degradation. This structural feature broadens its spectrum against Gram-negative bacteria but reduces affinity for penicillin-binding proteins (PBPs) in Gram-positive bacteria, limiting activity against streptococci and staphylococci compared to non-methoxycephalosporins like cefuroxime .

Q. What standardized methodologies are recommended for detecting methicillin resistance using this compound in Staphylococcus aureus?

The cefoxitin disk diffusion test is a validated phenotypic method for detecting methicillin-resistant S. aureus (MRSA). Using a 30 µg cefoxitin disk on Mueller-Hinton agar, inhibition zones ≤21 mm (for MRSA) and ≥22 mm (for MSSA) correlate with mecA-mediated resistance. This method demonstrates superior sensitivity (97.3%) and specificity (100%) compared to oxacillin disk testing .

Q. How can researchers quantify this compound in biological matrices for pharmacokinetic studies?

A reversed-phase HPLC method with UV detection at 254 nm is widely used. Plasma or urine samples are spiked with an internal standard (e.g., 3-isobutyl-1-methyl xanthine), extracted, and eluted with a mobile phase of acetonitrile-phosphate buffer. The assay achieves a sensitivity limit of 1–2 mg/L, with retention times of 5.3 min (cefoxitin) and 7.5 min (internal standard), avoiding interference from common antibiotics .

Advanced Research Questions

Q. What experimental design considerations are critical when comparing cefoxitin and oxacillin disk diffusion tests for MRSA detection?

Researchers must standardize bacterial inoculum density (0.5 McFarland), agar plate thickness, and incubation conditions (35°C for 16–18 hours). Use Fisher’s exact test to analyze sensitivity/specificity differences, ensuring sample sizes are calculated to achieve statistical power (e.g., 48 specimens with balanced MRSA/MSSA groups). Discrepancies between phenotypic (cefoxitin resistance) and genotypic (mecA presence) results should be resolved via PCR .

Q. How do enzymatic kinetics explain this compound’s stability against BlaC β-lactamase in Mycobacterium tuberculosis?

Pre-steady-state kinetic assays using stopped-flow spectrophotometry reveal that BlaC hydrolyzes cefoxitin with acylation (k2k_2) and deacylation (k3k_3) rate constants of 0.12 s⁻¹ and 0.002 s⁻¹, respectively. The methoxy group’s steric effects slow acylation by 10-fold compared to meropenem, contributing to relative stability. Deuterium isotope effect studies further confirm rate-limiting steps in the catalytic mechanism .

Q. Why do some S. aureus isolates exhibit phenotypic resistance to cefoxitin but lack the mecA gene?

Discrepancies may arise from hyperproduction of β-lactamases, mutations in non-mecA PBPs (e.g., pbp4), or efflux pump activity. Researchers should combine automated systems (e.g., VITEK®2) with genotypic assays (PCR for mecA/mecC) and evaluate efflux mechanisms using inhibitors like carbonyl cyanide m-chlorophenylhydrazone (CCCP) in synergy tests .

Q. How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) guide hypothesis-driven studies on this compound resistance mechanisms?

  • Feasible: Use clinical isolates with well-characterized resistance profiles.
  • Novel: Investigate emerging resistance markers (e.g., mecB in CoNS).
  • Ethical: Adhere to biosafety protocols for handling MRSA.
  • Relevant: Align with clinical need for rapid AST methods in resource-limited settings. Example: A PICO framework could compare cefoxitin disk diffusion (Intervention) vs. PCR (Comparison) for MRSA detection accuracy (Outcome) in hospitalized patients (Population) .

Q. Methodological Challenges and Contradictions

Q. What statistical approaches resolve contradictions in cefoxitin-based phenotypic resistance studies?

For AmpC-producing Enterobacter cloacae, use chi-squared or Fisher’s exact tests to correlate cefoxitin resistance (≤18 mm inhibition zone) with AmpC overproduction. Adjust significance thresholds (p<0.01p < 0.01) to account for multiple comparisons. Confounders like efflux pumps require multivariate logistic regression .

Q. How do structural modifications of this compound impact mammalian esterase stability?

Replacement of the C3 ester with a urethane group reduces hydrolysis by esterases, enhancing metabolic stability. Comparative studies using LC-MS/MS in hepatic microsomes can quantify degradation rates versus analogs like cefotetan, which lack this modification .

Properties

Molecular Formula

C₁₇H₁₉N₃O₈S₂

Molecular Weight

457.48

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.